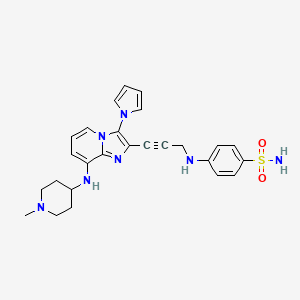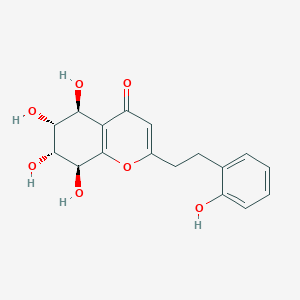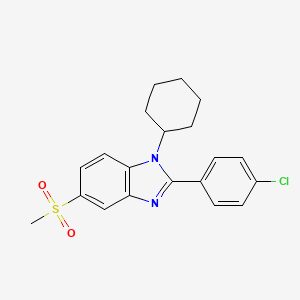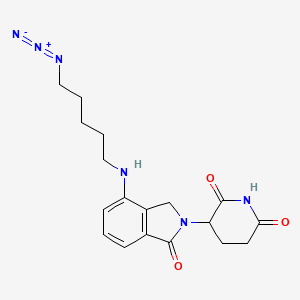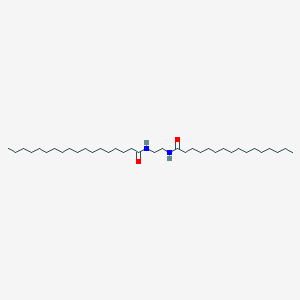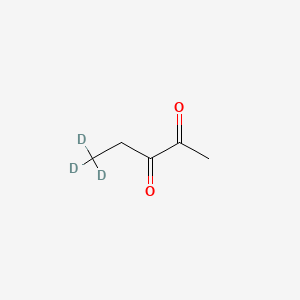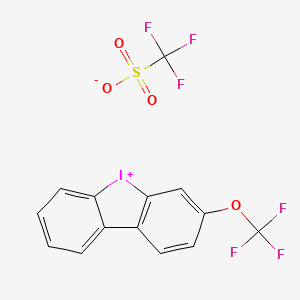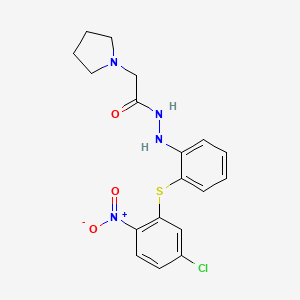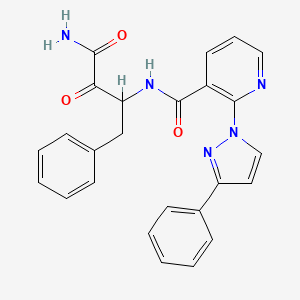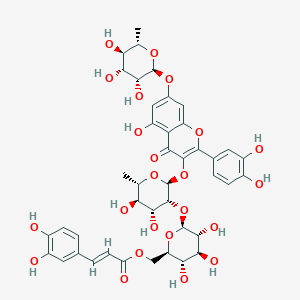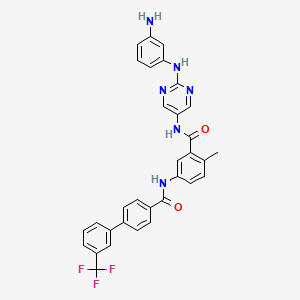
BLK degrader 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BLK degrader 1 is a selective degrader of B lymphoid tyrosine kinase (BLK), a protein involved in the signaling pathways of various immune cells, including B cells and macrophages. This compound exhibits anticancer activity and is primarily used in cancer research .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for BLK degrader 1 involve the preparation of 2,5-diaminopyrimidine derivatives. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .
Analyse Chemischer Reaktionen
BLK degrader 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
BLK degrader 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of BLK in various chemical reactions.
Biology: Employed in the study of B cell signaling pathways and the role of BLK in immune cell function.
Medicine: Investigated for its potential anticancer properties and its role in the treatment of B cell malignancies.
Industry: Utilized in the development of new therapeutic agents targeting BLK .
Wirkmechanismus
BLK degrader 1 exerts its effects by selectively degrading BLK. The compound binds to BLK and promotes its ubiquitination and subsequent degradation by the proteasome. This leads to the inhibition of BLK-mediated signaling pathways, which are crucial for the survival and proliferation of B cells .
Vergleich Mit ähnlichen Verbindungen
BLK degrader 1 is unique in its selective degradation of BLK. Similar compounds include:
Edralbrutinib: A potent inhibitor of Bruton’s tyrosine kinase (BTK) with anticancer activity.
CGI-1746: A highly selective small-molecule BTK inhibitor.
CP-547632: An ATP-competitive dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor (FGFR).
Ibrutinib: An irreversible inhibitor of BTK that selectively blocks B cell activation .
This compound stands out due to its specific targeting and degradation of BLK, making it a valuable tool in cancer research and therapeutic development.
Eigenschaften
Molekularformel |
C32H25F3N6O2 |
|---|---|
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
N-[2-(3-aminoanilino)pyrimidin-5-yl]-2-methyl-5-[[4-[3-(trifluoromethyl)phenyl]benzoyl]amino]benzamide |
InChI |
InChI=1S/C32H25F3N6O2/c1-19-8-13-26(39-29(42)21-11-9-20(10-12-21)22-4-2-5-23(14-22)32(33,34)35)16-28(19)30(43)40-27-17-37-31(38-18-27)41-25-7-3-6-24(36)15-25/h2-18H,36H2,1H3,(H,39,42)(H,40,43)(H,37,38,41) |
InChI-Schlüssel |
MGJRUWHJBSOWPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NC4=CN=C(N=C4)NC5=CC=CC(=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


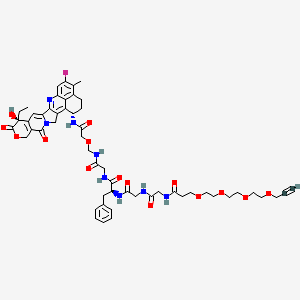
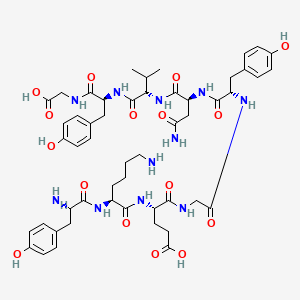
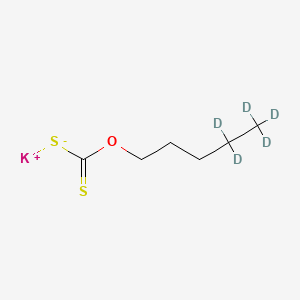
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
